S-Acetylthiorphan
Overview
Description
Synthesis Analysis
The synthesis of S-Acetylthiorphan and its derivatives involves chemical strategies aimed at enhancing its brain penetration capabilities for therapeutic purposes. For instance, Lambert et al. (1995) synthesized 2-[S-acetylthiorphan]-l,3-diacylaminopropan-2-ols, exploiting the resemblance of 1,3-diacylaminopropan-2-ols to endogenous lipids to facilitate brain penetration of therapeutic agents. These compounds showed superior naloxone-reversible analgesic properties compared to the parent compounds thiorphan and S-acetylthiorphan, indicating the effectiveness of this synthetic approach in enhancing the compound's pharmacological profile (Lambert, Mergen, Berens, Poupaert, & Dumont, 1995).
Molecular Structure Analysis
The molecular structure of S-Acetylthiorphan and related compounds plays a crucial role in their pharmacological activity. The synthesis and pharmacological properties of derivatives, as discussed by Lambert et al. (1995), involve modifications that significantly impact their biological effects. These structural modifications, particularly the acyl chains, contribute to the compounds' ability to inhibit brain enkephalinase, suggesting the critical role of molecular structure in determining the compounds' site of action and efficacy.
Chemical Reactions and Properties
S-Acetylthiorphan undergoes various chemical reactions due to its functional groups. For example, Yuasa et al. (1998) described the synthesis of (S)-3-Acetylthio-2-benzylpropionic acid, a building block of enkephalinase inhibitors like thiorphan, showcasing the chemical flexibility and reactivity of S-Acetylthiorphan derivatives in synthesizing potent pharmacological agents (Yuasa, Yuasa, & Tsuruta, 1998).
Scientific Research Applications
COVID-19 Treatment : It is being explored for its potential role in treating COVID-19 by reducing the Angiotensin II-induced deleterious effects (Nehla Banu, S. S. Panikar, Lizbeth Riera Leal, A. R. Leal, 2020).
Kinetic Modeling in Biotechnology : S-Acetylthiorphan is used in kinetic modeling of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under feast/famine conditions (M. A. van Aalst-van Leeuwen, M. Pot, M. V. van Loosdrecht, J. Heijnen, 1997).
Pharmacology : Its derivatives exhibit naloxone reversible analgesic properties and facilitate brain penetration of therapeutic agents (D. Lambert, F. Mergen, C. Berens, J. Poupaert, P. Dumont, 1995).
Pathogenesis of IDDM : S-Acetylthiorphan plays a role in the pathogenesis of Insulin-Dependent Diabetes Mellitus (IDDM) (T. Mandrup-Poulsen, 1996).
Analgesic Potency : It has analgesic potency equivalent to acetorphan but longer lasting after intravenous administration to mice in the hot-plate test (D. Lambert, F. Mergen, J. Poupaert, P. Dumont, 1993).
Safety And Hazards
Safety data for S-Acetylthiorphan suggests that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation should be avoided and breathing mist, gas, or vapors should be avoided . In case of accidental ingestion or contact, medical attention should be sought immediately .
Future Directions
The metabolism of S-Acetylthiorphan by probiotics is a promising area of research. A study has shown that Lacticaseibacillus casei Zhang (LCZ) could metabolize racecadotril to its active products, S-acetylthiorphan and thiorphan . This opens up new possibilities for probiotic-drug co-treatment and provides novel insights into precision probiotics .
properties
IUPAC Name |
2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKACHZOPSUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924919 | |
Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Acetylthiorphan | |
CAS RN |
124735-06-4 | |
Record name | S-Acetylthiorphan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ACETYLTHIORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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